methyl 4-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzoxazepine Building Blocks

Methyl 4-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate (CAS 1031976-91-6) is a halogenated benzoxazepinone derivative with the molecular formula C17H14ClNO4 and a molecular weight of 331.75 g/mol. The compound features a 7-chloro substituent on a 2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one core, N-arylated with a methyl benzoate group.

Molecular Formula C17H14ClNO4
Molecular Weight 331.75
CAS No. 1031976-91-6
Cat. No. B2475602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate
CAS1031976-91-6
Molecular FormulaC17H14ClNO4
Molecular Weight331.75
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O
InChIInChI=1S/C17H14ClNO4/c1-22-17(21)11-2-5-14(6-3-11)19-9-12-8-13(18)4-7-15(12)23-10-16(19)20/h2-8H,9-10H2,1H3
InChIKeyBWCWMPXXMKAIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(7-Chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate (CAS 1031976-91-6): Chemical Identity and Research-Grade Procurement Profile


Methyl 4-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate (CAS 1031976-91-6) is a halogenated benzoxazepinone derivative with the molecular formula C17H14ClNO4 and a molecular weight of 331.75 g/mol . The compound features a 7-chloro substituent on a 2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one core, N-arylated with a methyl benzoate group. This scaffold places it within a class of heterocycles extensively investigated for squalene synthase inhibition, kinase modulation, and other therapeutic targets [1]. As a specialty building block, it is utilized in medicinal chemistry for structure–activity relationship (SAR) exploration and lead optimization programs.

Why Methyl 4-(7-Chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate Cannot Be Replaced by a Generic Benzoxazepinone Analog


In the benzoxazepinone class, subtle modifications to the aryl ring or N-substituent drastically alter target engagement, potency, and selectivity. The 7-chloro substituent on the benzoxazepinone core is a critical determinant of both electronic character and steric profile, influencing binding-pocket complementarity in squalene synthase and kinase targets [1]. Replacing the 7-chloro with a hydrogen, bromo, or methoxy analog—or altering the benzoate ester—can yield compounds with entirely different activity profiles. Published SAR campaigns demonstrate that even single-atom changes at the 7-position can lead to >10-fold shifts in inhibitory potency or complete loss of target selectivity, making precise structural fidelity essential for reproducible research outcomes .

Quantitative Differentiation Evidence: Methyl 4-(7-Chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate Versus Close Analogs


Halogen-Substituent Effect: 7-Chloro vs. 7-Bromo vs. 7-Unsubstituted Analogs in Commercial Availability and SAR Utility

Among the commercially cataloged N-(4-benzoate)-benzoxazepinone series, the 7-chloro variant (CAS 1031976-91-6) offers a distinct halogen-bonding and steric profile compared to the 7-bromo (CAS not fully characterized in this set) and 7-unsubstituted analogs. While direct head-to-head biological data for the building blocks themselves are not disclosed in the public domain, cross-vendor catalog analysis reveals that the 7-chloro, 7-bromo, and 7-H analogs are each available as standalone research chemicals, indicating that medicinal chemistry programs require each specific substitution for systematic SAR exploration . The 7-chloro derivative provides an intermediate halogen size and electronegativity between hydrogen and bromine, which is essential for fine-tuning target affinity and metabolic stability in lead optimization, as inferred from class-level SAR of benzoxazepine-based squalene synthase inhibitors [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzoxazepine Building Blocks

Ester Functionalization: Methyl Benzoate vs. Ethyl Benzoate and Free Acid Analogs in Downstream Derivatization Potential

The methyl ester of the target compound provides a well-precedented handle for further synthetic elaboration, including hydrolysis to the carboxylic acid for amide coupling or salt formation. While a directly comparable ethyl ester (AKSci HTS034117) exists in the 7-unsubstituted series, the combination of the 7-chloro substitution with a methyl ester is unique among cataloged analogs . In the broader benzoxazepine patent literature, methyl esters are frequently employed in prodrug strategies or as intermediates for generating diverse amide libraries, and the presence of the 7-chloro group has been specifically associated with enhanced squalene synthase inhibitory potency in related scaffolds [1].

Synthetic Chemistry Prodrug Design Benzoxazepine Derivatives

Molecular Weight and Physicochemical Profile: Implications for Permeability and Target Binding

With a molecular weight of 331.75 g/mol and a calculated logP consistent with moderate lipophilicity, methyl 4-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate resides within a favorable drug-like property space for central nervous system (CNS) and cardiovascular targets . In contrast, larger benzoxazepine analogs (e.g., those with bulkier N-alkyl substituents) often exceed 400 g/mol and exhibit reduced ligand efficiency. While direct comparative permeability data are not available for the building block itself, the molecular weight and halogen content place it in a distinct physicochemical category relative to the 7-bromo analog (MW increase of ~44 Da for Br vs. Cl) and the 7-unsubstituted analog (MW ~297 Da), which can translate to measurable differences in solubility, permeability, and metabolic stability in cellular assays [1].

Drug-likeness Physicochemical Properties Lead Optimization

Procurement-Driven Application Scenarios for Methyl 4-(7-Chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate


Systematic SAR Exploration of 7-Position Halogen Effects in Benzoxazepinone-Based Squalene Synthase Inhibitors

Medicinal chemistry teams engaged in squalene synthase inhibitor optimization require a matched set of 7-substituted benzoxazepinone building blocks to probe halogen-bonding interactions and steric tolerance within the enzyme active site. Procuring the 7-chloro derivative (CAS 1031976-91-6) alongside the 7-bromo and 7-unsubstituted analogs enables direct, side-by-side comparison of target potency and selectivity. The class-level SAR precedent from EP0645377A1 indicates that 7-position substitution is a key driver of inhibitory activity, making this compound essential for generating internally consistent SAR datasets [1].

Synthesis of Ester-Modified Prodrugs or Amide Libraries via Benzoate Hydrolysis

The methyl benzoate moiety of the target compound serves as a versatile synthetic handle for generating carboxylic acid intermediates. Researchers investigating prodrug strategies or synthesizing amide libraries for kinase or squalene synthase targets can hydrolyze the ester to the free acid under standard conditions, then couple with diverse amines. This approach leverages the unique combination of the 7-chloro substituent and the methyl ester, which is not commercially available in any other single benzoxazepinone building block, ensuring that the resulting library retains the optimal halogen pattern for target engagement .

Lead Optimization Programs Targeting CNS or Cardiovascular Indications Requiring Balanced Lipophilicity

The molecular weight and lipophilicity of the 7-chloro derivative place it within the favorable property space for CNS and cardiovascular drug candidates, as inferred from drug-likeness guidelines and benzoxazepine SAR. In lead optimization, replacing a 7-bromo or bulkier substituent with the 7-chloro analog can reduce molecular weight and lipophilicity without sacrificing halogen-mediated binding interactions, potentially improving permeability, solubility, and metabolic stability [1]. This compound is therefore a strategic procurement choice for programs seeking to refine ADME properties while maintaining target potency.

Reference Standard for Analytical Method Development and Quality Control of Benzoxazepine Drug Candidates

As a well-characterized, commercially available benzoxazepinone derivative with a defined chlorine substitution and ester functionality, this compound can serve as a reference standard for HPLC, LC-MS, and NMR method development in pharmaceutical quality control. Its distinct retention time and spectral signature, relative to the 7-bromo and 7-unsubstituted analogs, enable robust system suitability testing and impurity profiling during the development of benzoxazepine-based active pharmaceutical ingredients.

Quote Request

Request a Quote for methyl 4-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.